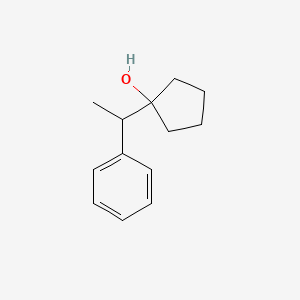
1-(1-Phenylethyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)cyclopentanol is an organic compound belonging to the class of alcohols It features a cyclopentane ring substituted with a hydroxyl group and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(1-phenylethyl)cyclopentanone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using metal catalysts such as palladium or platinum. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Phenylethyl)cyclopentanol undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclopentane derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in alcohol solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-(1-Phenylethyl)cyclopentanone.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
1-(1-Phenylethyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
1-Phenylcyclopentanol: Similar structure but lacks the ethyl group on the phenyl ring.
Cyclopentanol: Lacks the phenylethyl group, making it less hydrophobic.
Phenylethanol: Lacks the cyclopentane ring, resulting in different chemical properties.
Uniqueness: 1-(1-Phenylethyl)cyclopentanol is unique due to the presence of both a cyclopentane ring and a phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
5454-90-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(1-phenylethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11(12-7-3-2-4-8-12)13(14)9-5-6-10-13/h2-4,7-8,11,14H,5-6,9-10H2,1H3 |
Clé InChI |
ZUXWCLWBVFYFCG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2(CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


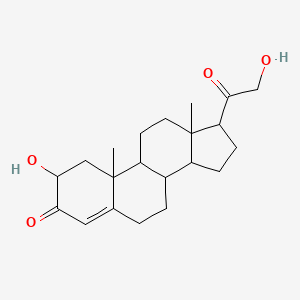


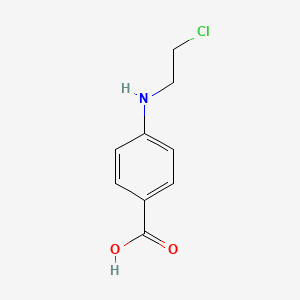
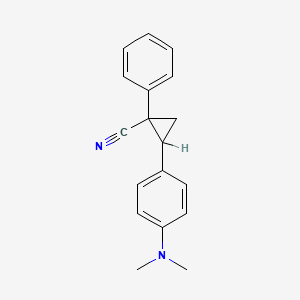
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-6-oxabicyclo[3.1.0]hexane](/img/structure/B14742900.png)
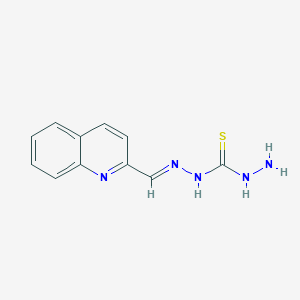
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
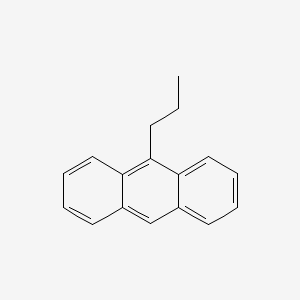

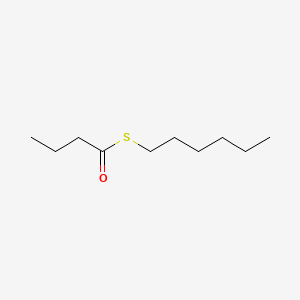
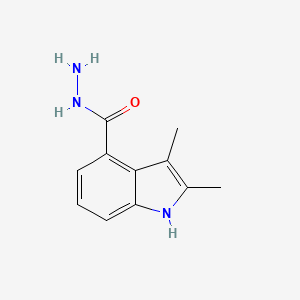

![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
